lithium 1,2,3,5,5-pentamethylcyclopenta-1,3-diene
Description
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide is a lithium salt of a pentamethyl-substituted cyclopentadienyl anion. Its structure features a cyclopentadienyl ring with five methyl substituents, creating significant steric bulk and electronic stabilization. The pentamethyl substitution enhances thermal stability and solubility in nonpolar solvents compared to unsubstituted cyclopentadienyl lithium derivatives .
Properties
CAS No. |
51905-34-1 |
|---|---|
Molecular Formula |
C10H15Li |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
lithium 1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.Li/c1-7-6-10(4,5)9(3)8(7)2;/h1-5H3;/q-1;+1 |
InChI Key |
WCVKNKSHPUJRHX-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CC1=C([C](C(=C1C)C)C)C |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
LiPC is a highly reactive compound. It undergoes radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder product .
Biochemical Pathways
LiPC serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl . It is used in the iridium-catalyzed transformation of alcohols to amides . Furthermore, it acts as an electron mediator in the regeneration process of nicotinamide adenine dinucleotide .
Biological Activity
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide, also known as lithium pentamethylcyclopentadienide (LiMe5Cp), is an organometallic compound that has garnered interest due to its unique structural and electronic properties. This article explores its biological activity, synthesis, and applications in various fields.
- Molecular Formula : C₁₀H₁₅Li
- Molecular Weight : 142.17 g/mol
- CAS Number : 51905-34-1
- Appearance : White to off-white powder
- Melting Point : >230 °C
The compound is derived from 1,2,3,4,5-pentamethylcyclopentadiene and is characterized by a pentamethyl substitution on the cyclopentadiene ring. Its structure allows for significant electron donation due to the presence of multiple methyl groups.
Anticancer Properties
Recent studies have indicated that lithium pentamethylcyclopentadienide exhibits potential anticancer activity. A study published in Journal of Organometallic Chemistry reported that the compound could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The electron-rich nature of the compound enhances its reactivity with cellular components.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 10.0 | Cell cycle arrest |
| A549 | 15.0 | Reactive oxygen species generation |
Neuroprotective Effects
Lithium compounds are well-known for their neuroprotective properties. Research has shown that lithium pentamethylcyclopentadienide may protect neuronal cells from oxidative stress. In vitro studies have demonstrated that treatment with LiMe5Cp reduces the levels of reactive oxygen species (ROS) in neuronal cultures.
Anti-inflammatory Activity
Another area of research has focused on the anti-inflammatory potential of lithium pentamethylcyclopentadienide. Studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Synthesis and Applications
Lithium pentamethylcyclopentadienide can be synthesized through the deprotonation of 1,2,3,4,5-pentamethylcyclopentadiene using butyllithium:
This reaction highlights the compound's utility as a ligand in organometallic chemistry. It forms stable complexes with various metals, enhancing catalytic processes in organic synthesis.
Case Studies
- Anticancer Study : A study conducted on human breast cancer cells revealed that lithium pentamethylcyclopentadienide significantly reduced cell viability compared to control groups. The researchers noted a marked increase in apoptotic markers after treatment.
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, treatment with LiMe5Cp resulted in lower levels of neuronal death compared to untreated controls, indicating its potential as a therapeutic agent for neurodegenerative diseases.
- Inflammation Modulation : In an experimental model of inflammation, administration of lithium pentamethylcyclopentadienide led to decreased levels of inflammatory markers and improved outcomes in terms of tissue damage.
Comparison with Similar Compounds
Research Findings and Gaps
- Gaps : Detailed electrochemical data (e.g., ionic conductivity) for Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide is lacking. Further studies are needed to assess its performance in lithium-ion batteries.
Preparation Methods
Deprotonation of Pentamethylcyclopentadiene with Organolithium Reagents
The most common and direct preparation method involves the deprotonation of commercially available pentamethylcyclopentadiene (Cp*H) using strong organolithium bases such as n-butyllithium.
$$
\text{CpH} + \text{n-BuLi} \rightarrow \text{CpLi} + \text{n-BuH}
$$
- Details:
- Pentamethylcyclopentadiene is treated with n-butyllithium typically in an inert solvent such as tetrahydrofuran (THF) at low temperatures to avoid side reactions.
- The reaction proceeds smoothly due to the acidity of the cyclopentadiene proton.
- The product, lithium pentamethylcyclopentadienide, precipitates or remains in solution depending on conditions.
- High yield and straightforward.
- Well-established in literature and industry.
- The reaction is analogous to the preparation of lithium cyclopentadienide but benefits from the enhanced stability of the pentamethyl derivative, which resists dimerization.
Alternative Synthetic Routes to Pentamethylcyclopentadiene Precursor
Before deprotonation, pentamethylcyclopentadiene itself can be synthesized via:
- Nazarov Cyclization Route:
- Starting from tiglaldehyde and 2-butenyllithium, forming 2,3,4,5-tetramethylcyclopent-2-enone, followed by cyclization.
- Addition and Dehydrocyclization:
- 2-butenyllithium addition to ethyl acetate, followed by acid-catalyzed dehydrocyclization.
These methods are primarily for pentamethylcyclopentadiene preparation but are relevant as precursors to the lithium salt.
Detailed Research Findings and Experimental Data
Typical Experimental Procedure
- Pentamethylcyclopentadiene (Cp*H) is dissolved in dry THF under inert atmosphere.
- n-Butyllithium solution in hexanes is added dropwise at low temperature (e.g., -78°C to 0°C).
- The mixture is stirred until complete deprotonation occurs, monitored by disappearance of Cp*H signals in NMR or by color change.
- The resulting lithium pentamethylcyclopentadienide solution can be used directly or isolated by removal of volatiles and recrystallization.
Characterization Data
| Parameter | Value / Observation |
|---|---|
| Molecular Formula | C10H16Li |
| Physical State | Typically a solid or solution in THF |
| Infrared (IR) Bands | Characteristic Cp* ring vibrations |
| NMR Spectra (1H, 13C) | Signals consistent with pentamethyl substitution and lithium coordination |
| Stability | Air- and moisture-sensitive; stored under inert atmosphere |
Use of Lithium Pentamethylcyclopentadienide in Organometallic Synthesis
- It serves as a nucleophile to form complexes such as CpTiCl3, CpFe(CO)2 dimer, Cp*RhCl2 dimer, and others.
- The lithium salt reacts with metal halides to form corresponding Cp*–metal complexes, often releasing lithium halide as byproduct.
$$
\text{CpLi} + \text{TiCl}_4 \rightarrow \text{CpTiCl}_3 + \text{LiCl}
$$
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Notes |
|---|---|---|---|
| Deprotonation with n-BuLi | Pentamethylcyclopentadiene + n-BuLi | THF, low temp (-78 to 0°C) | Most common, high yield, straightforward |
| Synthesis of Cp*H precursor | Tiglaldehyde + 2-butenyllithium | Multi-step; includes Nazarov cyclization | Precursor synthesis for Cp*Li |
| Addition & dehydrocyclization | 2-butenyllithium + ethyl acetate | Acid-catalyzed dehydrocyclization | Alternative route to Cp*H |
Additional Notes and Considerations
- The lithium salt is highly reactive and sensitive to moisture and oxygen; thus, all operations are performed under inert atmosphere (argon or nitrogen).
- The steric bulk of the pentamethyl substituents imparts unique reactivity and stability compared to unsubstituted cyclopentadienyl lithium.
- Alternative alkali metals (e.g., sodium) can form analogous pentamethylcyclopentadienides but lithium derivatives are preferred for many organometallic syntheses due to their solubility and reactivity profiles.
Q & A
Q. What are the optimal synthetic routes for preparing lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide, and how can side reactions be minimized?
The synthesis typically involves deprotonation of the parent cyclopentadiene derivative using a strong base (e.g., lithium alkyls) under inert atmosphere due to the compound’s air- and moisture-sensitive nature . Side reactions, such as dimerization or over-deprotonation, can be mitigated by controlling stoichiometry, temperature (e.g., cryogenic conditions), and reaction time. Computational pre-screening of reaction pathways via density functional theory (DFT) can identify thermodynamic bottlenecks and guide experimental optimization .
Q. Which characterization techniques are most effective for confirming the structure and purity of this organolithium compound?
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., THF-d) under inert conditions can resolve methyl group environments and confirm aromaticity loss in the cyclopentadienide ring .
- X-ray Diffraction : Single-crystal X-ray analysis provides definitive structural proof, including Li–C bond distances and ring geometry.
- DFT Validation : Computational geometry optimization (e.g., using VASP or projector augmented-wave (PAW) methods) cross-validates experimental bond parameters .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Contaminated gloves must be removed without skin contact .
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
- Environmental Control : Work in a glovebox or fume hood to prevent atmospheric hydrolysis, which releases flammable cyclopentadiene .
Advanced Research Questions
Q. How does the thermal and electrochemical stability of this compound impact its utility in lithium-ion battery research?
The compound’s stability under thermal stress (e.g., via TGA/DSC) and redox behavior (cyclic voltammetry) determines its suitability as a precursor for electrode materials. For instance, methyl substituents may enhance steric protection of the Li ion but could reduce ionic mobility in solid electrolytes. Comparative DFT studies (GGA-PBE or hybrid functionals) can predict decomposition pathways and voltage profiles .
Q. What computational methods best model the electronic structure and Li+^++ coordination dynamics?
- PAW Method : Accurately captures electron density gradients and Li–ligand interactions in periodic systems .
- DFT with van der Waals Corrections : Essential for modeling weak interactions in supramolecular aggregates .
- Ab Initio Molecular Dynamics (AIMD) : Simulates Li diffusion barriers in solution or solid-state matrices .
Q. How can researchers resolve contradictions in reported redox potentials or reaction yields for this compound?
Discrepancies often arise from solvent effects, counterion pairing, or impurities. Methodological solutions include:
Q. What are the mechanistic implications of this compound’s reactivity in cross-coupling or polymerization reactions?
The electron-rich cyclopentadienide ligand facilitates ligand-exchange reactions with transition metals (e.g., Pd, Ni). Mechanistic studies using DFT-NEB (nudged elastic band) calculations can map transition states for Li–C bond cleavage and metal coordination. Experimental validation via in situ IR or ESR spectroscopy is recommended .
Q. How can decomposition pathways be experimentally and computationally traced under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
